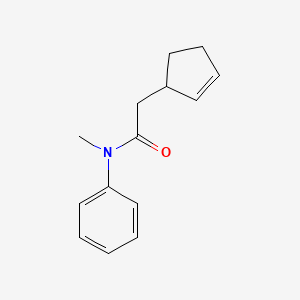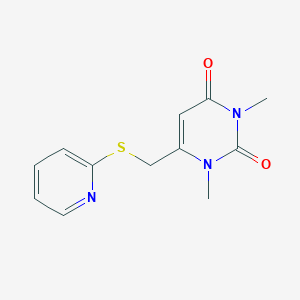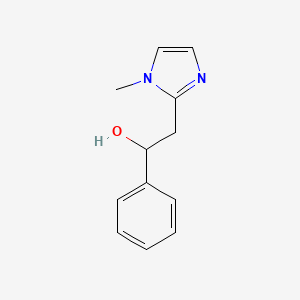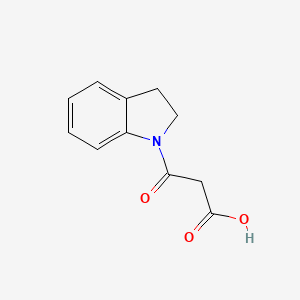
3-(1-Indolinyl)-3-oxopropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Indolinyl)-3-oxopropionic acid, also known as indole-3-pyruvic acid (IPA), is an organic compound that belongs to the class of indole derivatives. IPA is a key intermediate in the biosynthesis of the plant hormone auxin, which plays a vital role in plant growth and development. In recent years, IPA has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
作用機序
The mechanism of action of IPA is complex and involves multiple pathways. In plants, IPA acts as a precursor for the synthesis of the plant hormone auxin, which regulates various physiological processes such as cell elongation, root development, and fruit ripening. In humans, IPA has been found to modulate various signaling pathways, including the NF-κB and Nrf2 pathways, which play a crucial role in inflammation and oxidative stress.
Biochemical and Physiological Effects
IPA has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. IPA has also been found to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes.
実験室実験の利点と制限
One of the main advantages of IPA is its versatility and potential applications in various fields. IPA is relatively easy to synthesize and can be used as a precursor for the synthesis of various pharmaceuticals and biologically active compounds. However, one of the limitations of IPA is its instability, which can make it difficult to work with in lab experiments.
将来の方向性
There are numerous future directions for research on IPA. One potential area of research is the development of new methods for the synthesis of IPA, which could improve its stability and make it easier to work with in lab experiments. Another area of research is the identification of new applications for IPA, such as its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate the complex mechanisms of action of IPA and its potential interactions with other signaling pathways.
合成法
IPA can be synthesized through various methods, including chemical synthesis and biological methods. The chemical synthesis of IPA involves the reaction of indole and pyruvic acid in the presence of a catalyst. The biological synthesis of IPA involves the use of microorganisms such as bacteria and fungi, which produce IPA through the tryptophan biosynthesis pathway.
科学的研究の応用
IPA has been extensively studied for its potential applications in various fields. In agriculture, IPA has been shown to promote plant growth and enhance crop yield. In medicine, IPA has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. IPA has also been used as a precursor for the synthesis of various pharmaceuticals and biologically active compounds.
特性
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(7-11(14)15)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBZXYSXLKTCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroindol-1-yl)-3-oxopropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

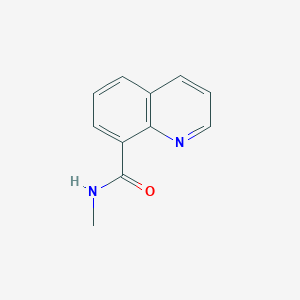

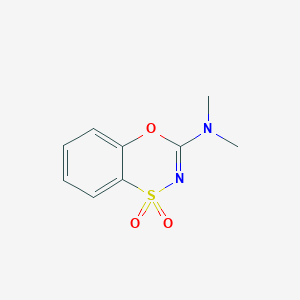
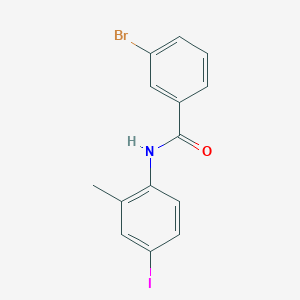
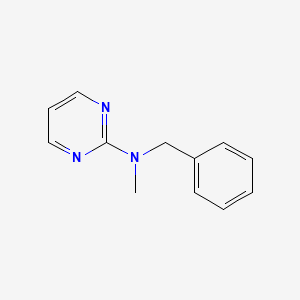
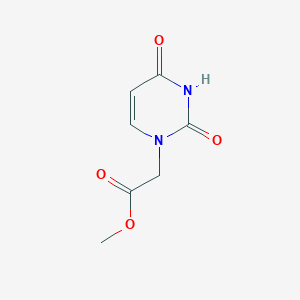
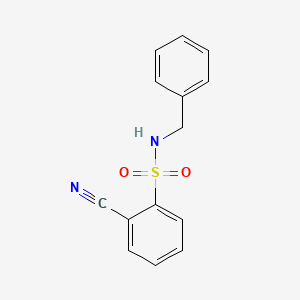
![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)
![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
